N-[4-(Aminomethyl)phenyl]-3-methylbutanamide
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Overview
Description
N-[4-(Aminomethyl)phenyl]-3-methylbutanamide is an organic compound with a complex structure that includes an aminomethyl group attached to a phenyl ring, which is further connected to a 3-methylbutanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Aminomethyl)phenyl]-3-methylbutanamide typically involves the reaction of 4-(aminomethyl)phenyl compounds with 3-methylbutanoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.
Industrial Production Methods
Industrial production of this compound may involve more scalable methods such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and consistency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Aminomethyl)phenyl]-3-methylbutanamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of nitro or halogenated derivatives.
Scientific Research Applications
N-[4-(Aminomethyl)phenyl]-3-methylbutanamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[4-(Aminomethyl)phenyl]-3-methylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The aminomethyl group can form hydrogen bonds or ionic interactions with active sites, modulating the activity of the target molecules. This can lead to various biological effects, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(4-(Aminomethyl)phenyl)pyridinium: Similar structure with a pyridinium ring instead of a butanamide moiety.
N-(4-(Aminomethyl)phenyl)-5-methylpyrimidin-2-amine: Contains a pyrimidine ring, offering different biological activities.
N-(3-(Aminomethyl)phenyl)-5-(4-phenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-amine: Features an isoxazole ring, used in pesticide applications.
Uniqueness
N-[4-(Aminomethyl)phenyl]-3-methylbutanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound for various applications in research and industry.
Properties
Molecular Formula |
C12H18N2O |
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Molecular Weight |
206.28 g/mol |
IUPAC Name |
N-[4-(aminomethyl)phenyl]-3-methylbutanamide |
InChI |
InChI=1S/C12H18N2O/c1-9(2)7-12(15)14-11-5-3-10(8-13)4-6-11/h3-6,9H,7-8,13H2,1-2H3,(H,14,15) |
InChI Key |
KNQIROZBVGPMHC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC(=O)NC1=CC=C(C=C1)CN |
Origin of Product |
United States |
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